0990CL

概要

説明

0990CLは、ヘテロ三量体Gαiサブユニット特異的阻害剤です。 GDP結合状態で精製されたGo±と相互作用し、α2ARを介した環状アデノシン一リン酸(cAMP)調節を阻害します 。この化合物は、主にGタンパク質共役受容体(GPCR)シグナル伝達経路を研究するために科学研究で使用されています。

準備方法

0990CLの合成には、中間体の調製とその後の特定の条件下での反応を含む、いくつかのステップが含まれます。詳細な合成経路および工業生産方法は、所有権があり、公表されていません。 この化合物は、研究目的でさまざまな量で入手可能であることが知られています .

化学反応の分析

Reaction Conditions

A flame-dried flask under argon is used, containing:

-

Reagents : Amine (1.0 equiv), aryl halide (1.1 equiv), triethylamine (1.5 equiv).

-

Solvent : Ethanol (1.4 mL, stored over 4 Å molecular sieves).

After reaction completion, the mixture is concentrated and purified via basic alumina chromatography using dichloromethane/methanol (97:3) .

Yield and Efficiency

The final yield for 0990CL synthesis is approximately 40% , determined through empirical optimization .

| Parameter | Details |

|---|---|

| Reagents | Amine (1.0 equiv), aryl halide (1.1 equiv), triethylamine (1.5 equiv) |

| Solvent | Ethanol (1.4 mL, anhydrous) |

| Temperature | 120 °C |

| Duration | 4 days |

| Purification Method | Basic alumina chromatography (DCM/MeOH, 97:3) |

| Yield | ~40% |

Nuclear Magnetic Resonance (NMR) Data

The ¹H NMR spectrum of This compound in CDCl₃ shows:

-

δ 7.92 (d, 8.28 Hz, 1H)

-

δ 7.79 (m, 2H)

-

δ 7.68 (m, 2H)

-

δ 7.51 (m, 3H)

-

δ 7.25 (m, 1H)

-

δ 4.50 (s, 1H)

-

δ 1.87 (s, 3H)

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.92 | d | 1H | Aromatic proton |

| 7.79 | m | 2H | Aromatic protons |

| 7.68 | m | 2H | Aromatic protons |

| 7.51 | m | 3H | Aromatic protons |

| 7.25 | m | 1H | Aromatic proton |

| 4.50 | s | 1H | NH proton |

| 1.87 | s | 3H | Methyl group |

| 1.39 | s | 6H | Two methyl groups |

Mass Spectrometry

| Mass Analysis | Value |

|---|---|

| Molecular Formula | C₂₁H₂₁N₅ |

| Calculated Mass (Da) | 343.18 |

| Observed Mass (Da) | 344.3 |

HPLC Analysis

Reverse-phase HPLC is performed using:

-

Column : Phenomenex Luna 3 μm C18 (100 Å, 20 × 4 mm)

-

Mobile Phase : Gradient from 95:5 H₂O/MeCN (0.1% TFA) to 100% MeCN (0.1% TFA)

| Parameter | Details |

|---|---|

| Column | Phenomenex Luna 3 μm C18 (100 Å, 20 × 4 mm) |

| Mobile Phase | Gradient: 95:5 H₂O/MeCN (0.1% TFA) → 100% MeCN (0.1% TFA) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis (wavelength not specified) |

Empirical Optimization

The synthesis of This compound was optimized through empirical testing, with reaction time determined experimentally (4 days at 120 °C) .

Design of Experiments (DoE)

While This compound ’s synthesis did not explicitly employ DoE, this method is widely used in chemical reaction optimization. For example:

-

Central Composite Face (CCF) Design : Used to study factors like temperature, residence time, and reagent equivalents in multi-product reactions .

-

Full Factorial Designs : Applied to identify critical factors (e.g., sodium hydroxide concentration) in competing reaction pathways .

These systematic approaches could enhance future optimizations for This compound or analogous compounds.

科学的研究の応用

0990CL is a molecule with applications in scientific research, particularly in studies involving Gαi protein signaling. It functions as a specific inhibitor of the heterotrimeric Gαi subunit and can directly interact with Gαi proteins .

Scientific Research Applications

Gαi Protein Inhibition

this compound is known for its ability to inhibit Gαi protein signaling, which has implications for various physiological processes. By blocking Gαi signaling, this compound can influence pathways involved in pain perception, mood regulation, and cardiovascular function.

Interaction Studies

Interaction studies involving this compound have focused on its binding affinity and specificity towards Gαi proteins. Research indicates that it effectively interacts with purified Gαi proteins in their GDP-bound state, leading to inhibitory effects on receptor-mediated signaling. These studies help elucidate the compound's mechanism of action and potential off-target effects, which are crucial for assessing its safety and efficacy in therapeutic applications.

cAMP Regulation

this compound blocks α2AR-mediated cAMP regulation . In cell models, low concentrations of this compound could partially restore cAMP levels .

Molecular Docking Studies

Molecular docking studies analyze the potential properties of the inhibitor/G-protein interaction . Molecular docking was used to identify potential molecules that bind to and stabilize the Gαi–GDP complex by directly interacting with both Gαi and GDP .

作用機序

0990CLは、ヘテロ三量体Gタンパク質のGαiサブユニットと直接相互作用することで、その効果を発揮します。この相互作用は、α2ARを介したcAMP調節を阻害し、細胞シグナル伝達経路の変化につながります。 この化合物は、Gαqなどの他のGタンパク質サブユニットよりもGαiに対して選択性を示します .

類似の化合物との比較

This compoundは、Gαiサブユニットの特異的阻害においてユニークです。類似の化合物には、次のものがあります。

KH7: アデニル酸シクラーゼの可溶性阻害剤で、cAMPレベルにも影響を与えます。

トルブフィリン: cAMPシグナル伝達を調節するホスホジエステラーゼ阻害剤。

HJC0197: cAMP誘発EPac活性化を特異的に阻害します。

HJC0350: EPAC2特異的阻害剤.

これらの化合物は、cAMPシグナル伝達に対する効果という点で、this compoundと一部の類似性を共有していますが、特定の標的と作用機序が異なります。

類似化合物との比較

0990CL is unique in its specific inhibition of the Gαi subunit. Similar compounds include:

KH7: A soluble inhibitor of adenylyl cyclase, which also affects cAMP levels.

Torbafylline: A phosphodiesterase inhibitor that modulates cAMP signaling.

HJC0197: Selectively blocks cAMP-induced Epac activation.

HJC0350: A specific EPAC2 inhibitor.

These compounds share some similarities with this compound in terms of their effects on cAMP signaling but differ in their specific targets and mechanisms of action.

生物活性

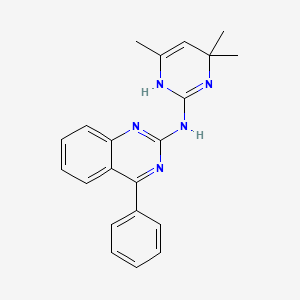

0990CL, also known as 4-phenyl-N-(4,4,6-trimethyl-1H-pyrimidin-2-yl)quinazolin-2-amine, is a small molecule compound primarily recognized for its role as a specific inhibitor of the heterotrimeric Gαi subunit. This compound has been extensively studied due to its ability to modulate signaling pathways related to cyclic adenosine monophosphate (cAMP), making it a valuable tool in pharmacological research.

| Property | Value |

|---|---|

| CAS Number | 511514-03-7 |

| Molecular Formula | C21H21N5 |

| Molar Mass | 343.42 g/mol |

| Density | 1.21 ± 0.1 g/cm³ (Predicted) |

| Boiling Point | 519.5 ± 58.0 °C (Predicted) |

| pKa | 7.10 ± 0.60 (Predicted) |

This compound functions by directly interacting with the Gαi subunit, inhibiting its activity and consequently blocking the α2 adrenergic receptor (α2AR)-mediated regulation of cAMP levels. This interaction is critical as Gαi proteins are known to inhibit adenylate cyclase, leading to decreased cAMP production, which plays a significant role in various physiological processes.

In Vitro Studies

In vitro experiments have demonstrated that this compound can restore cAMP levels in HEK293 GloSensor cells that were previously diminished by agonists such as forskolin (Fsk) and UK14304. Notably:

- At a concentration of 100 nM , this compound restored approximately 31% of the reduction in cAMP levels.

- At 30 μM , it exhibited selectivity for Gαi1 over Gαq, resulting in a maximum endpoint fluorescence reduction of 38 ± 8% and 10% , respectively .

Case Studies and Research Findings

Research has shown that inhibitors like this compound can significantly impact cellular signaling pathways linked to various diseases, including cancer and heart conditions. For instance:

- A study highlighted that compounds like this compound can prevent the coupling of G-proteins to receptors, effectively blocking the downstream signaling that leads to reduced cAMP levels .

- The development of selective small molecule inhibitors for Gαi has been explored through molecular docking studies, indicating that compounds such as this compound stabilize the Gαi–GDP complex, thus preventing nucleotide exchange and activation of the protein .

Implications for Therapeutic Use

Given its mechanism of action and selectivity, this compound holds potential therapeutic implications:

- It may serve as a pharmacological tool to study diseases characterized by dysregulated GPCR signaling.

- Its ability to inhibit Gαi could be beneficial in conditions where excessive GPCR activation leads to pathological states.

特性

IUPAC Name |

4-phenyl-N-(4,4,6-trimethyl-1H-pyrimidin-2-yl)quinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5/c1-14-13-21(2,3)26-20(22-14)25-19-23-17-12-8-7-11-16(17)18(24-19)15-9-5-4-6-10-15/h4-13H,1-3H3,(H2,22,23,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXICUHJLOMNKOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(N=C(N1)NC2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。